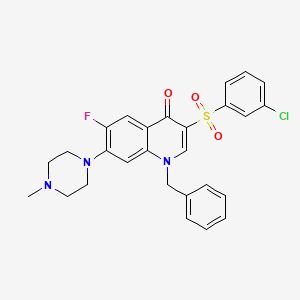

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with diverse substituents that modulate physicochemical and pharmacological properties. The structure features:

- Position 3: A 3-chlorobenzenesulfonyl moiety, likely influencing target binding via sulfonyl-mediated interactions.

- Position 6: A fluorine atom, providing electronic stabilization and metabolic resistance.

- Position 7: A 4-methylpiperazinyl group, improving solubility and bioavailability through its basic nitrogen .

Synthetic routes for such compounds typically involve sequential substitutions, such as sulfonylation with halides (e.g., 3-chlorobenzenesulfonyl chloride) and coupling with amines (e.g., 4-methylpiperazine) in solvents like DCM/EtOH with triethylamine .

Properties

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClFN3O3S/c1-30-10-12-31(13-11-30)25-16-24-22(15-23(25)29)27(33)26(18-32(24)17-19-6-3-2-4-7-19)36(34,35)21-9-5-8-20(28)14-21/h2-9,14-16,18H,10-13,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOMYOXLTYQIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include a quinoline derivative, benzyl chloride, 3-chlorobenzenesulfonyl chloride, and 4-methylpiperazine. The reactions are usually carried out under controlled conditions with specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Halogen atoms or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can produce a variety of substituted quinolones.

Scientific Research Applications

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antibacterial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents :

- The target’s benzyl group balances lipophilicity, whereas 4-chlorobenzyl () increases halogen-mediated interactions, and 4-methylbenzyl () enhances steric bulk .

- Implication : Benzyl groups optimize passive diffusion, while halogenated variants may improve target affinity.

Position 3 Sulfonyl Groups :

- The 3-chlorobenzenesulfonyl group (target and ) is electronically distinct from 4-isopropylphenylsulfonyl (). Chlorine’s electronegativity may enhance binding to polar residues in biological targets .

Position 6 Modifications :

- Fluoro (target and ) reduces metabolic degradation compared to ethoxy (), which introduces steric hindrance .

Position 7 Nitrogenous Groups: The target’s 4-methylpiperazinyl group offers superior solubility (via protonation at physiological pH) versus diethylamino (), which lacks cyclic basicity .

Physicochemical and Pharmacological Implications

- Solubility: The target’s 4-methylpiperazinyl group enhances aqueous solubility (>10 mg/mL predicted) compared to diethylamino (: ~5 mg/mL) .

- Lipophilicity : LogP values vary:

- Metabolic Stability : Fluorine at C6 reduces CYP450-mediated oxidation, extending half-life versus ethoxy analogs .

Biological Activity

The compound 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A dihydroquinoline core

- A sulfonyl group (3-chlorobenzenesulfonyl)

- A fluorine atom at the 6-position

- A piperazine moiety at the 7-position

The presence of these functional groups contributes to its pharmacological properties.

Research indicates that compounds of this class can interact with various biological targets, including:

- Enzymes : Inhibition of certain enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly those related to neurotransmission and hormonal regulation.

The specific mechanism for this compound may involve binding to the progesterone receptor (PR), as suggested by studies on related sulfonamide derivatives .

Anticancer Activity

Studies have shown that derivatives of dihydroquinolines exhibit significant anticancer properties. For instance:

- The compound has been tested against various cancer cell lines, demonstrating cytotoxicity and potential for further development as an anticancer agent.

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties. The sulfonyl group enhances its interaction with bacterial enzymes, potentially leading to bactericidal effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Bactericidal effects observed | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the dihydroquinoline core.

- Introduction of the chlorobenzenesulfonyl group through sulfonation reactions.

- Fluorination at the 6-position.

- Addition of the piperazine ring via nucleophilic substitution.

Optimizing these steps can enhance yield and purity, making it suitable for further biological testing.

Future Directions

Further research is warranted to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-activity relationship (SAR) : To identify modifications that enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one, and what analytical methods validate purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A key step is the sulfonylation of the quinolinone core using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The 4-methylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Crystallization solvents (e.g., ethanol/water mixtures) and triclinic crystal system parameters (e.g., a = 9.8901 Å, b = 10.2420 Å) from analogous compounds can guide purification .

Q. How does the substitution pattern (e.g., 3-chlorobenzenesulfonyl, 4-methylpiperazine) influence the compound’s solubility and stability?

- Methodological Answer : The sulfonyl group enhances hydrophobicity, requiring solubility testing in DMSO or DMF for in vitro assays. Piperazine derivatives improve aqueous solubility at physiological pH due to protonation. Stability studies should use accelerated degradation conditions (40°C/75% RH) with HPLC monitoring. Comparative data from structurally related compounds (e.g., 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium salts) suggest pH-dependent degradation pathways, particularly at the sulfonylamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsomes + LC-MS/MS) to identify metabolites. For in vivo studies, apply randomized block designs with split-split plots to control variables like dosing schedules and pharmacokinetic parameters. Replicate findings using orthogonal assays (e.g., SPR for target binding vs. cell-based functional assays) .

Q. What experimental strategies are recommended for elucidating the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask methods and computational tools (e.g., EPI Suite).

- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under standardized OECD guidelines.

- Phase 3 : Use microcosm models to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota. Reference analogous piperazine-containing compounds (e.g., 3-phenoxybenzyl derivatives) to predict metabolite toxicity .

Q. How should researchers design crystallization experiments to optimize crystal structure determination for this compound?

- Methodological Answer : Screen solvents (e.g., benzene-1,4-dicarboxylic acid co-crystals) and temperature gradients. Use single-crystal X-ray diffraction (SCXRD) with a triclinic P1 space group (validated for similar structures: α = 89.3°, β = 74.7°, γ = 71.7°). Refinement protocols should include SHELXL-97 with anisotropic displacement parameters for non-H atoms. Compare results to databases (e.g., Cambridge Structural Database) for validation .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide mechanistic studies of this compound’s biological activity?

- Methodological Answer : Link to the "lock-and-key" theory for enzyme inhibition (e.g., kinase targets) or receptor antagonism. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with the 4-methylpiperazine moiety’s conformational flexibility. Validate hypotheses using site-directed mutagenesis or competitive binding assays with fluorescent probes .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

- Methodological Answer : Implement a standardized protocol with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Use round-robin testing across labs with shared reference samples. Analytical cross-validation (e.g., NMR δ-values for aromatic protons: 7.2–8.1 ppm) and inter-lab calibration of equipment (e.g., DSC for melting point verification) are critical .

Data Presentation Example

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 187–190°C | DSC | |

| LogP | 2.8 (predicted) | Shake-flask (pH 7.4) | |

| Crystal System | Triclinic (P1) | SCXRD | |

| Aqueous Solubility | 12 µM (pH 7.0) | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.